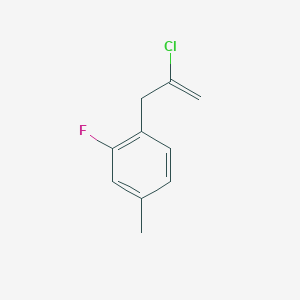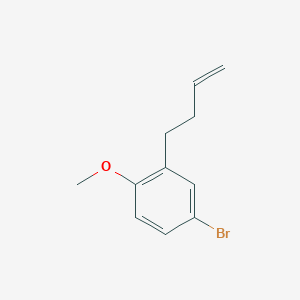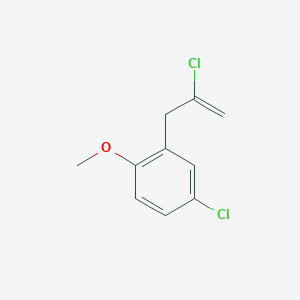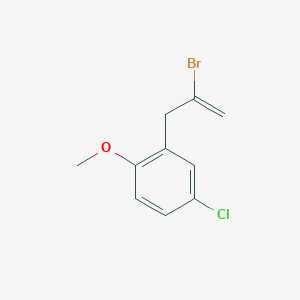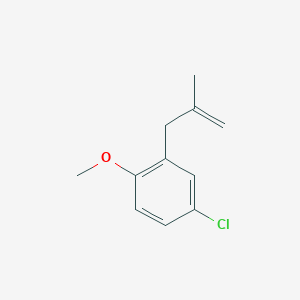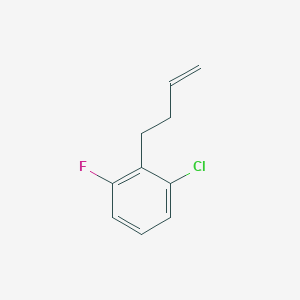
4-(2-Chloro-6-fluorophenyl)-1-butene
Übersicht
Beschreibung
“4-(2-Chloro-6-fluorophenyl)-1-butene” is a chemical compound. It is related to “4-(2-Chloro-6-fluorophenyl)but-3-en-2-one”, which has a molecular weight of 198.62 .
Synthesis Analysis
The synthesis of related compounds often involves reactions such as the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate . Another method involves the base-catalyzed reaction of 2-chloro-6-fluorobenzaldehyde with (4-methoxyphenyl)acetonitrile .Molecular Structure Analysis
The molecular structure of related compounds like “3-(2-Chloro-6-fluoro-phenyl)-2-(4-methoxyphenyl)-acrylonitrile” has been studied . The compound crystallizes in the orthorhombic space group Pca2 1 .Chemical Reactions Analysis
The Sandmeyer reaction is a key reaction involved in the synthesis of related compounds . This reaction can form various linkages, resulting in corresponding aryl halides, trifluoromethylated compounds, aryl nitriles, and aryl thioethers .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “2-Chloro-6-fluorophenol” include a melting point of 62-65 °C, and it is soluble in methanol .Wirkmechanismus
The mechanism of action of 4-(2-Chloro-6-fluorophenyl)-1-butene is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins involved in cancer cell growth and proliferation. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells and to inhibit the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. This compound has also been found to have anti-inflammatory properties and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Chloro-6-fluorophenyl)-1-butene has several advantages for use in lab experiments, including its high purity and stability, as well as its potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For research on 4-(2-Chloro-6-fluorophenyl)-1-butene include further studies on its potential applications in medicine, the development of new synthesis methods, and the exploration of its potential applications in other fields.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-6-fluorophenyl)-1-butene has been studied extensively for its potential applications in medicine, particularly in the treatment of cancer. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. This compound has also been studied for its potential use as a fluorescent probe in biological imaging and as a ligand in metal-catalyzed reactions.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-but-3-enyl-1-chloro-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-2-3-5-8-9(11)6-4-7-10(8)12/h2,4,6-7H,1,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHNVMHTAFKELN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



